molecular formula C14H12O3 B1605212 Phenyl 2-methoxybenzoate CAS No. 10268-71-0

Phenyl 2-methoxybenzoate

Cat. No.: B1605212
CAS No.: 10268-71-0
M. Wt: 228.24 g/mol
InChI Key: LZRFQYZCMVMADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-methoxybenzoate is an organic compound with the molecular formula C14H12O3. It is an ester formed from the reaction of phenol and 2-methoxybenzoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-methoxybenzoate can be synthesized through the esterification of phenol with 2-methoxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through a similar esterification process. The reaction is scaled up, and continuous flow reactors may be used to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenol and 2-methoxybenzoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products Formed

    Hydrolysis: Phenol and 2-methoxybenzoic acid.

    Reduction: 2-methoxybenzyl alcohol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Phenyl 2-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of liquid crystalline materials and polymers.

    Biological Studies: this compound derivatives are studied for their interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of phenyl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Phenyl 2-methoxybenzoate can be compared with other similar compounds, such as:

    Phenyl benzoate: Lacks the methoxy group, leading to different chemical properties and reactivity.

    Methyl 2-methoxybenzoate: Has a methyl group instead of a phenyl group, affecting its physical and chemical properties.

    2-Methoxybenzyl alcohol: The alcohol derivative of 2-methoxybenzoic acid, with different reactivity and applications.

This compound is unique due to the presence of both the phenyl and methoxy groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications.

Biological Activity

Phenyl 2-methoxybenzoate, a compound with the molecular formula C14_{14}H12_{12}O3_3, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group esterified with 2-methoxybenzoic acid. Its structure allows for interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its methoxy group enhances its lipophilicity, improving membrane permeability and bioavailability .

1. Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains and fungi. The presence of electron-withdrawing groups in its structure is believed to enhance its activity against microbial pathogens.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties through apoptosis induction in cancer cell lines. In vitro studies have shown that the compound can reduce cell viability in various cancer types, including breast and colon cancers.

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)30
HT-29 (Colon Cancer)25

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Candida albicans, highlighting its potential as a natural preservative in food products.

Case Study 2: Anticancer Mechanism
In a cell viability assay involving MCF-7 and HT-29 cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Properties

IUPAC Name

phenyl 2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRFQYZCMVMADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333722
Record name Phenyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-71-0
Record name Phenyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Phenyl 2-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Phenyl 2-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Phenyl 2-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Phenyl 2-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Phenyl 2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.